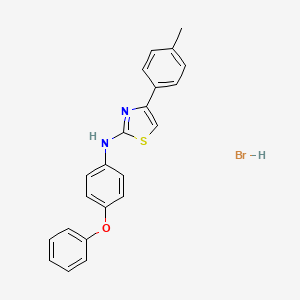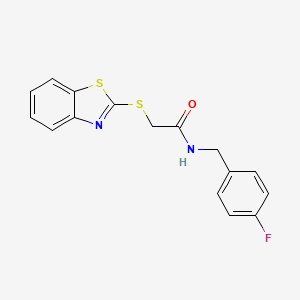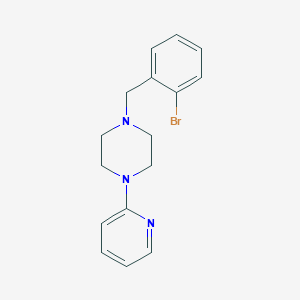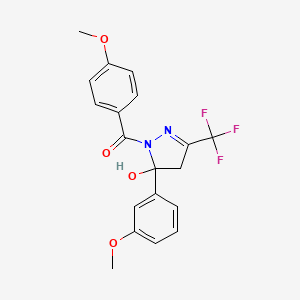![molecular formula C12H12ClN3O3S2 B5194364 N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5194364.png)
N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide, commonly known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a group of drugs that target JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. CP-690,550 is a potent JAK inhibitor that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
CP-690,550 inhibits N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide enzymes by binding to the ATP-binding site of the enzyme. This prevents the activation of downstream signaling pathways of cytokines and growth factors that are involved in inflammation and immune response. CP-690,550 has been shown to inhibit N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide1 and N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide3 enzymes with high selectivity.
Biochemical and Physiological Effects
CP-690,550 has been shown to reduce inflammation and improve disease outcomes in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In human clinical trials, CP-690,550 has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis. CP-690,550 has also been studied for its potential use in preventing organ transplant rejection.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 is a potent and selective N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide inhibitor that has been extensively studied for its potential therapeutic applications. Its advantages in lab experiments include its high selectivity for N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide1 and N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide3 enzymes, its ability to reduce inflammation and improve disease outcomes in animal models, and its potential use in preventing organ transplant rejection. However, its limitations include the potential for off-target effects and the need for further studies to determine its long-term safety and efficacy.
Orientations Futures
There are several future directions for the study of CP-690,550. One direction is the development of more selective N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide inhibitors that target specific N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide enzymes involved in different diseases. Another direction is the study of the long-term safety and efficacy of CP-690,550 in patients with chronic diseases. Additionally, the combination of CP-690,550 with other drugs that target different pathways involved in inflammation and immune response may provide a more effective treatment option for patients with inflammatory diseases.
Méthodes De Synthèse
The synthesis of CP-690,550 involves several steps, starting from 2-chloro-3-pyridinecarboxylic acid. The acid is first reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-dimethylaminopyridine and dimethylsulfamoyl chloride to yield the intermediate product. The intermediate is then reacted with 2-thiophenecarboxylic acid to form CP-690,550.
Applications De Recherche Scientifique
CP-690,550 has been studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide enzymes are involved in the signaling pathways of cytokines that are implicated in the pathogenesis of these diseases. By inhibiting N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide enzymes, CP-690,550 can potentially reduce inflammation and improve disease outcomes.
Propriétés
IUPAC Name |
N-(2-chloropyridin-3-yl)-4-(dimethylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S2/c1-16(2)21(18,19)8-6-10(20-7-8)12(17)15-9-4-3-5-14-11(9)13/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVAWTOWRUXTTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5194283.png)
![5-[(3-chloro-4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5194288.png)
![N,N'-bis(4-chlorophenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B5194302.png)
![4-{2-fluoro-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine](/img/structure/B5194313.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5194320.png)

![N-benzyl-N-methyl-3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanamide](/img/structure/B5194336.png)

![1-[2-(allyloxy)benzyl]-2-methylpiperidine](/img/structure/B5194345.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(4-pyridinylmethyl)propanamide](/img/structure/B5194357.png)
![6-ethyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5194365.png)

![10-[2-(1-piperidinyl)ethyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole dihydrochloride](/img/structure/B5194389.png)
